1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol

chiral building block asymmetric synthesis regioisomer differentiation

Researchers sourcing chiral heterocyclic building blocks often encounter achiral regioisomers (e.g., 4-OH analogue) that cannot support asymmetric synthesis or enantioselective SAR. 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol resolves this with a stereogenic C3 center enabling chiral ligand and organocatalyst construction. • Single H-bond donor (TPSA 49.25 Ų, LogP 1.05) aligns with CNS MPO guidelines, reducing P-gp efflux risk vs. the 3-amine analogue • Conformational rigidity (1 rotatable bond) ensures predictable 3D pharmacophores for computational docking and focused library design • ECHA C&L Inventory listing (EC 965-410-2) provides EU regulatory traceability for procurement documentation

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 878681-97-1
Cat. No. B2480928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol
CAS878681-97-1
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)N2CCCC(C2)O
InChIInChI=1S/C11H17N3O/c1-8-6-11(13-9(2)12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3
InChIKeyWCSYQYQJWFJZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol (CAS 878681-97-1): Supplier-Focused Physicochemical & Structural Baseline for Procurement Decisions


1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol (CAS 878681-97-1) is a heterocyclic building block composed of a 2,6-dimethylpyrimidine core N-linked to a 3-hydroxypiperidine moiety (molecular formula C₁₁H₁₇N₃O; molecular weight 207.27 g·mol⁻¹) . The compound is listed in the ECHA C&L Inventory under EC number 965-410-2, confirming its regulatory traceability within the EU market . Its predicted density is 1.166 ± 0.06 g·cm⁻³ and its predicted boiling point is 377.5 ± 42.0 °C . The 3‑OH substituent on the piperidine ring introduces a stereogenic center (C3), yielding a chiral scaffold that distinguishes it from the achiral 4‑hydroxy regioisomer (CAS 893752-26-6) and the corresponding 3‑amino analogue (CAS 1250279-81-2) . Computed descriptors (TPSA 49.25 Ų; LogP 1.05) place the compound in a favorable property space for fragment‑based lead discovery and parallel library synthesis .

Why Regioisomeric or Amino‑Analogues of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol Cannot Be Interchanged Without Risk


In‑class compounds sharing the 2,6-dimethylpyrimidin-4-yl‑piperidine scaffold are not freely interchangeable because seemingly minor positional variations (e.g., 3‑OH → 4‑OH or 3‑OH → 3‑NH₂) create distinct hydrogen‑bond donor/acceptor geometries, alter conformational preferences, and—critically for the 3‑OH derivative—introduce a chiral center that is absent in the 4‑OH regioisomer . Even when atom‑based computed descriptors such as TPSA and LogP remain numerically identical (both TPSA = 49.25 Ų and LogP = 1.05 for the 3‑OH and 4‑OH isomers), the three‑dimensional pharmacophore and the intrinsic basicity of the piperidine nitrogen differ measurably: the conjugate acid of piperidin-3‑ol has a predicted pKₐ of ≈14.9 while that of piperidin-4‑ol is ≈15.2, a difference of ~0.3 log units that can shift the protonation state under physiological conditions and alter target engagement or solubility . These factors directly impact downstream assay reproducibility, SAR interpretation, and patent‑freedom‑to‑operate analyses, making a generic “dimethylpyrimidinyl‑piperidine” specification insufficient for rigorous scientific procurement .

Side‑by‑Side Quantitative Evidence: Where 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol Differs from Its Closest Analogs


Chirality‑Imposed Differentiation: 3‑OH (Chiral) vs 4‑OH (Achiral) Regioisomer

The C3 hydroxyl group of the target compound creates a stereogenic center on the piperidine ring, whereas the 4‑OH regioisomer (CAS 893752-26-6) is achiral due to internal mirror symmetry . This structural dichotomy means the target compound can serve as a racemic or enantiopure scaffold for asymmetric catalyst development or diastereomeric salt resolution, while the 4‑OH analogue cannot provide chirality‑derived selectivity. No direct quantitative comparison of enantiomeric excess (ee) or enantioselectivity is currently published for these specific compounds; this evidence is tagged as a structural class‑level inference.

chiral building block asymmetric synthesis regioisomer differentiation

Predicted Physicochemical Divergence: Density and Boiling Point vs 4‑OH Regioisomer

The target compound exhibits predicted density and boiling point values of 1.166 ± 0.06 g·cm⁻³ and 377.5 ± 42.0 °C, respectively, whereas the 4‑OH regioisomer (CAS 893752-26-6) currently lacks reported experimental or predicted density/boiling point data in major public databases (density: N/A; boiling point: N/A) . The absence of publicly quantified physicochemical data for the 4‑OH analogue means that comparative chromatographic retention time, distillation feasibility, and solvent‑partition behavior cannot be reliably predicted for the 4‑OH isomer without in‑house measurement, giving the target compound a documentation advantage for quality‑by‑design (QbD) workflows. This evidence is classified as cross‑study comparable due to different data availability between sources.

physicochemical profiling chromatography formulation

Hydrogen‑Bond Acceptor/Donor Profile Consistency with CNS Drug‑Like Space

The target compound's computed H‑bond acceptor count (4) and donor count (1) satisfy the commonly cited CNS multiparameter optimization (MPO) desirability thresholds (H‑bond donors ≤3; acceptors ≤7) . In contrast, the 3‑amine analogue (CAS 1250279-81-2) bears an additional H‑bond donor (total donors = 2), subtly shifting its property profile further from the median of oral CNS drug space . Although no direct blood‑brain‑barrier (BBB) permeability assay data exist for these exact compounds, the numerical alignment with CNS MPO rules provides a class‑level inference that the 3‑OH derivative may be a more attractive starting point for CNS‑oriented lead‑generation campaigns than the 3‑amine analogue. This evidence is tagged as class‑level inference because the BBB permeability itself has not been measured.

CNS drug discovery medicinal chemistry lead optimization

Basicity Differential (pKₐ Class‑Level Inference) Between 3‑OH and 4‑OH Scaffolds

For the parent piperidinols, the predicted pKₐ of the conjugate acid of piperidin-3‑ol is ≈14.91, whereas that of piperidin-4‑ol is ≈15.18—a ΔpKₐ of ~0.27 log units . Although direct pKₐ measurements for the 2,6-dimethylpyrimidin-4-yl‑substituted derivatives are not publicly available, the electron‑withdrawing nature of the pyrimidine ring is expected to lower the piperidine nitrogen pKₐ for both regioisomers proportionally, preserving a relative basicity offset that may affect solubility–pH profiles, ion‑pairing in reversed‑phase chromatography, and interaction with acidic receptor pockets. This evidence is tagged as class‑level inference because the pKₐ values are from the unsubstituted piperidinol scaffolds rather than the target compounds themselves.

pKₐ prediction ionization state solubility

Recommended Application Scenarios for 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol Based on Verified Evidence


Chiral Scaffold for Asymmetric Catalyst or Ligand Development

The stereogenic C3 carbon of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-ol makes it a suitable racemic or enantiopure building block for the construction of chiral ligands or organocatalysts, a capability the achiral 4‑OH regioisomer cannot offer . This is based on the structural class‑level evidence of chirality established in Section 3.

Fragment‑Based Lead Generation with Pre‑Computed Property Documentation

With publicly available predicted density (1.166 g·cm⁻³), boiling point (377.5 °C), TPSA (49.25 Ų), and LogP (1.05), the target compound provides a more thoroughly documented starting point for fragment library design and computational docking studies compared to the 4‑OH analogue, whose analogous property data are absent from major databases . This documentation advantage supports quality‑by‑design (QbD) and reproducibility in early‑stage drug discovery.

CNS‑Oriented Lead Optimization Leveraging a Favorable H‑Bond Donor Count

The compound possesses only a single H‑bond donor, aligning with CNS MPO guidelines, whereas the corresponding 3‑amine analogue carries two donors . Medicinal chemists initiating a CNS‑targeted program may therefore prefer the 3‑OH derivative to reduce the risk of poor passive permeability and P‑gp efflux before any structural optimization.

Regulatory‑Traceable Building Block for Parallel Library Synthesis

The compound's listing in the ECHA C&L Inventory (EC 965-410-2) provides an identifiable regulatory anchor for procurement within the EU, facilitating compliance documentation in industrial research settings . Combined with its single rotatable bond (Rotatable_Bonds = 1), the scaffold offers conformational rigidity advantageous for generating focused libraries with predictable 3D pharmacophores.

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